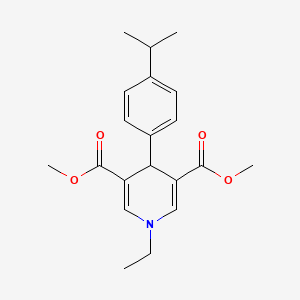
2,6-dichloro-N-(2-methoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-(2-methoxybenzyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of benzamide and is commonly referred to as DMXAA. It has been studied extensively for its potential anti-cancer properties and has shown promising results in preclinical trials. In
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential anti-cancer properties. It has shown promising results in preclinical trials as a vascular disrupting agent. It works by disrupting the blood vessels that supply nutrients to the tumor, leading to tumor cell death. DMXAA has also been studied for its potential use as an immunostimulatory agent. It activates the immune system, leading to the destruction of tumor cells by the immune system.
Mécanisme D'action
DMXAA works by activating the immune system and disrupting the blood vessels that supply nutrients to the tumor. It activates the immune system by inducing the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha. These cytokines lead to the destruction of tumor cells by the immune system. DMXAA also disrupts the blood vessels that supply nutrients to the tumor by inducing the production of nitric oxide. Nitric oxide leads to the dilation of blood vessels, leading to a decrease in blood flow to the tumor.
Biochemical and Physiological Effects:
DMXAA has been shown to induce the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha. These cytokines lead to the destruction of tumor cells by the immune system. DMXAA also induces the production of nitric oxide, which leads to the dilation of blood vessels and a decrease in blood flow to the tumor. DMXAA has been shown to have a low toxicity profile and has not been associated with significant side effects in preclinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for lab experiments. It has a low toxicity profile and has not been associated with significant side effects in preclinical trials. It is also relatively easy to synthesize and can be obtained in large quantities. However, DMXAA has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration. This can complicate the experimental design and increase the variability of the results.
Orientations Futures
There are several future directions for research on DMXAA. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of water-soluble derivatives of DMXAA to improve its bioavailability and reduce the need for organic solvents. Additionally, further studies are needed to determine the optimal dosage and administration route for DMXAA in clinical trials. Finally, research is needed to explore the potential use of DMXAA in combination with other anti-cancer agents to improve its efficacy.
Méthodes De Synthèse
DMXAA can be synthesized using a two-step reaction process. The first step involves the reaction of 2,6-dichlorobenzamide with 2-methoxybenzylamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2,6-dichloro-N-(2-methoxybenzyl)benzamide. The second step involves the oxidation of the intermediate product using a mild oxidizing agent such as potassium permanganate. This results in the formation of DMXAA.
Propriétés
IUPAC Name |
2,6-dichloro-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-13-8-3-2-5-10(13)9-18-15(19)14-11(16)6-4-7-12(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUWODGPNZVHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-[(2-methoxyphenyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5882553.png)


![[(2,6-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5882564.png)
![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)



![4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B5882586.png)
![methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5882590.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B5882598.png)

![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B5882616.png)
![2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)